2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiazole-4-carboxylic acid
Overview
Description
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiazole-4-carboxylic acid is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, linked to a thiazole ring with a carboxylic acid functional group
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes such as acps-pptase . These enzymes play a crucial role in bacterial proliferation .
Mode of Action
It’s hypothesized that a viable antibacterial agent must simultaneously target both classes of pptase enzymes to effectively halt bacterial proliferation .
Biochemical Pathways
Similar compounds have been known to affect the suzuki–miyaura (sm) coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Similar compounds have been known to halt bacterial proliferation by targeting both classes of pptase enzymes .
Action Environment
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in similar compounds are thought to contribute to their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiazole-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine derivative, which is then subjected to a series of reactions to introduce the thiazole ring and carboxylic acid group. Key steps may include halogenation, nucleophilic substitution, and cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reagents, as well as precise control of reaction parameters such as temperature, pressure, and pH. The scalability of the process is crucial for commercial applications, and continuous flow reactors may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents on the pyridine or thiazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce functional groups like alkyl, aryl, or halogen atoms .
Scientific Research Applications
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine and thiazole derivatives with various substituents. Examples are:
- 2-(Pyridin-2-yl)thiazole-4-carboxylic acid
- 3-Chloro-5-(trifluoromethyl)pyridine
- Thiazole-4-carboxylic acid derivatives .
Uniqueness
What sets 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiazole-4-carboxylic acid apart is the combination of its trifluoromethyl and chlorine substituents on the pyridine ring, along with the thiazole and carboxylic acid functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O2S/c12-6-1-5(11(13,14)15)3-16-7(6)2-9-17-8(4-20-9)10(18)19/h1,3-4H,2H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQLNDSIGVDIFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC2=NC(=CS2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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